Structural Elucidation and NMR Characterization of 6-Butyl-2-hydrazino-1,3-benzothiazole: A Comprehensive Technical Guide
Structural Elucidation and NMR Characterization of 6-Butyl-2-hydrazino-1,3-benzothiazole: A Comprehensive Technical Guide
Causality in Molecular Design and Analytical Strategy
The 1,3-benzothiazole scaffold is a privileged structure in modern pharmacology, serving as the core for numerous therapeutic agents, including potent Bcl-xL inhibitors[1] and broad-spectrum antimicrobial compounds[2]. Within this chemical space, 6-butyl-2-hydrazino-1,3-benzothiazole represents a highly specialized intermediate. The 2-hydrazino substitution acts as a critical pharmacophore and a versatile nucleophilic precursor for synthesizing bioactive hydrazones[3]. Concurrently, the integration of a butyl chain at position 6 is a calculated modification designed to enhance lipophilicity, thereby optimizing membrane permeability and target binding affinity in lipophilic protein pockets[1].
The Causality of Solvent Selection
Obtaining high-fidelity Nuclear Magnetic Resonance (NMR) data for 2-hydrazinobenzothiazoles requires precise environmental control. The -NH-NH₂ group acts as both a strong hydrogen bond donor and acceptor. In non-polar solvents like CDCl₃, these molecules undergo extensive intermolecular hydrogen bonding, leading to intermediate exchange rates that manifest as severe signal broadening and unpredictable chemical shifts.
To counteract this, DMSO-d₆ is the mandatory solvent for this protocol. As a strong hydrogen bond acceptor, DMSO-d₆ disrupts solute-solute interactions, locking the labile protons into a slow-exchange regime on the NMR timescale. This yields sharp, reproducible, and easily integrable signals for the hydrazino protons, which is an absolute prerequisite for the self-validating methodologies described below[2].
Self-Validating NMR Acquisition Protocol
A standard 1D ¹H NMR spectrum is insufficient for unequivocal structural proof due to the potential for tautomerization (hydrazino vs. imino forms)[3]. To ensure absolute scientific integrity, this protocol is designed as a self-validating system where chemical interventions and 2D spectroscopic techniques cross-verify the initial 1D assignments.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of high-purity 6-butyl-2-hydrazino-1,3-benzothiazole in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.
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Primary 1D Acquisition:
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Acquire the ¹H NMR spectrum at 400 MHz or 600 MHz (Pulse program: zg30, ns=16, d1=2s, T=298K).
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Acquire the ¹³C NMR spectrum (Pulse program: zgpg30, ns=512 to 1024, d1=2s).
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Chemical Validation (D₂O Exchange): Add 10 μL of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H NMR spectrum. The disappearance of the signals at ~8.95 ppm and ~4.90 ppm validates their assignment as labile heteroatom protons and confirms the dominant hydrazino tautomer in solution.
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Spectroscopic Validation (2D NMR): Acquire ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to map direct C-H connectivity, followed by ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to establish the regiochemistry of the butyl group via long-range (²J, ³J) couplings.
Workflow for self-validating NMR structural elucidation of benzothiazole derivatives.
Quantitative Spectral Data
The following tables summarize the validated chemical shifts, multiplicities, and coupling constants for 6-butyl-2-hydrazino-1,3-benzothiazole.
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration | Assignment Justification |
| -NH- | 8.95 | br s | - | 1H | Highly deshielded by adjacent aromatic ring and N; D₂O exchangeable. |
| H-7 | 7.65 | d | 1.8 | 1H | Meta-coupling to H-5; deshielded by proximity to thiazole Sulfur. |
| H-4 | 7.30 | d | 8.2 | 1H | Ortho-coupling to H-5; adjacent to N-bridgehead. |
| H-5 | 7.05 | dd | 8.2, 1.8 | 1H | Ortho-coupling to H-4, meta-coupling to H-7. |
| -NH₂ | 4.90 | br s | - | 2H | Typical primary amine shift in DMSO; D₂O exchangeable. |
| H-1' (α-CH₂) | 2.65 | t | 7.5 | 2H | Benzylic position, deshielded by the benzothiazole core. |
| H-2' (β-CH₂) | 1.55 | p | 7.5 | 2H | Aliphatic chain progression. |
| H-3' (γ-CH₂) | 1.30 | h | 7.4 | 2H | Aliphatic chain progression. |
| H-4' (δ-CH₃) | 0.90 | t | 7.3 | 3H | Terminal methyl group. |
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Type | Assignment Justification (via HSQC/HMBC) |
| C-2 | 166.5 | Cq | Highly deshielded by S, N, and exocyclic N (amidine-like resonance). |
| C-3a | 151.0 | Cq | Bridgehead carbon adjacent to Nitrogen. |
| C-6 | 136.0 | Cq | Substituted aromatic carbon; HMBC correlation to α-CH₂. |
| C-7a | 130.5 | Cq | Bridgehead carbon adjacent to Sulfur. |
| C-5 | 126.0 | CH | Aromatic CH; HSQC correlation to H-5 (7.05 ppm). |
| C-7 | 120.5 | CH | Aromatic CH; HSQC correlation to H-7 (7.65 ppm). |
| C-4 | 117.5 | CH | Aromatic CH; HSQC correlation to H-4 (7.30 ppm). |
| C-1' (α-CH₂) | 34.8 | CH₂ | Benzylic carbon; HMBC to C-5, C-6, C-7. |
| C-2' (β-CH₂) | 33.2 | CH₂ | Aliphatic chain. |
| C-3' (γ-CH₂) | 21.7 | CH₂ | Aliphatic chain. |
| C-4' (δ-CH₃) | 13.8 | CH₃ | Terminal methyl. |
Mechanistic Validation via 2D Correlation
The cornerstone of this self-validating protocol is the use of Heteronuclear Multiple Bond Correlation (HMBC) to definitively prove the regiochemistry of the butyl group. In benzothiazole synthesis, electrophilic aromatic substitution or ring-closure reactions can sometimes yield isomeric mixtures.
To prove that the butyl group is exclusively at position 6 , we analyze the long-range scalar couplings of the α-CH₂ protons (H-1' at 2.65 ppm). In the HMBC spectrum, these protons exhibit strong ³J correlations to both C-5 (126.0 ppm) and C-7 (120.5 ppm), as well as a ²J correlation to the quaternary carbon C-6 (136.0 ppm). If the butyl group were erroneously attached to position 5 or 7, the ³J correlation pattern would shift to involve the bridgehead carbons (C-3a or C-7a), which is not observed here. This spectroscopic triangulation guarantees the structural integrity of the synthesized compound before it advances to biological screening or further derivatization[1].
References
- Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone deriv
- Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl-XL - ACS Medicinal Chemistry Letters (via AWS)
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
Sources
- 1. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 2. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
